molecular formula C10H12O3 B2587872 (2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one CAS No. 93379-07-8

(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one

Cat. No.: B2587872
CAS No.: 93379-07-8
M. Wt: 180.203
InChI Key: GTROJNGJJKJMDO-ZETCQYMHSA-N
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Description

(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H12O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzaldehyde.

    Aldol Condensation: The 4-methoxybenzaldehyde undergoes an aldol condensation with acetone in the presence of a base such as sodium hydroxide to form 4-methoxy-α,β-unsaturated ketone.

    Reduction: The α,β-unsaturated ketone is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-methoxyphenylpropan-1-one.

    Reduction: Formation of 1-(4-methoxyphenyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenylpropan-1-one: Lacks the hydroxyl group at the second carbon.

    1-(4-methoxyphenyl)propan-1-ol: Has a hydroxyl group at the first carbon instead of the second carbon.

    4-methoxybenzaldehyde: Lacks the propanone side chain.

Uniqueness

(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one is unique due to its specific chiral configuration and the presence of both hydroxyl and methoxy functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities.

Biological Activity

(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one, also known as 4-methoxyphenylpropan-1-one or by its chemical identifier 93379-07-8, is a compound that has garnered attention for its diverse biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and potential therapeutic effects, supported by empirical data and case studies.

Chemical Structure and Properties

The compound features a chiral center at the second carbon and contains both a hydroxyl (-OH) group and a methoxy (-OCH₃) group. Its unique structure contributes to its varied reactivity and biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been studied against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism MIC (mg/mL) Effectiveness
Staphylococcus aureus0.025Strong antibacterial activity
Escherichia coli0.020Strong antibacterial activity
Candida albicans0.078Moderate antifungal activity

The compound's effectiveness against these pathogens suggests potential applications in developing new antimicrobial agents .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. It is believed to act as a free radical scavenger, which can inhibit oxidative stress in biological systems.

  • EC₅₀ Values : The compound demonstrated an EC₅₀ value ranging from 19 to 31 μg/mL in various assays, indicating strong antiradical activity .

This property is particularly important in mitigating oxidative damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes, which could make it beneficial in treating inflammatory conditions.

Study on Antimicrobial Efficacy

In a recent study evaluating the antimicrobial efficacy of various compounds, this compound was tested alongside other phenolic compounds. The results showed that it had one of the lowest MIC values against S. aureus, indicating its potential as a lead compound for antibiotic development .

Study on Antioxidant Properties

Another study focused on the antioxidant capabilities of this compound revealed that it effectively reduced lipid peroxidation in cellular models, suggesting its utility in formulations aimed at reducing oxidative stress .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Antioxidant Mechanism : The hydroxyl group plays a crucial role in scavenging free radicals.
  • Antimicrobial Mechanism : The compound may disrupt microbial cell membranes or inhibit key metabolic pathways within the pathogens.

Comparison with Similar Compounds

To understand the uniqueness of this compound, comparisons can be made with similar compounds:

Compound Key Features Biological Activity
4-methoxyphenylpropan-1-oneLacks hydroxyl groupLimited biological activity
1-(4-methoxyphenyl)propan-1-olHydroxyl group at first carbonModerate antioxidant activity
(2R)-2-hydroxy-1-(4-methoxyphenyl)propan-1-oneDifferent stereochemistryVaries in biological activity

Properties

IUPAC Name

(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,11H,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTROJNGJJKJMDO-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)C1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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